
Silane, dimethyl(3-methyl-3-butenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethyl(3-methyl-3-butenyl)phenyl- is an organosilicon compound with the molecular formula C13H20Si. This compound is characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 3-methyl-3-butenyl group. Organosilicon compounds like this one are of significant interest in various fields of chemistry due to their unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(3-methyl-3-butenyl)phenyl- typically involves the hydrosilylation of alkenes. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction scheme involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene.
Industrial Production Methods
In industrial settings, the production of Silane, dimethyl(3-methyl-3-butenyl)phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, dimethyl(3-methyl-3-butenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
Silane, dimethyl(3-methyl-3-butenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, dimethyl(3-methyl-3-butenyl)phenyl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 3-methyl-3-butenyl group.
Triphenylsilane: Contains three phenyl groups instead of the dimethyl and 3-methyl-3-butenyl groups.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon.
Uniqueness
Silane, dimethyl(3-methyl-3-butenyl)phenyl- is unique due to the presence of the 3-methyl-3-butenyl group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This structural feature allows for specific applications in organic synthesis and material science that are not possible with simpler silanes.
Propiedades
Número CAS |
81906-05-0 |
|---|---|
Fórmula molecular |
C13H20Si |
Peso molecular |
204.38 g/mol |
Nombre IUPAC |
dimethyl-(3-methylbut-3-enyl)-phenylsilane |
InChI |
InChI=1S/C13H20Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3 |
Clave InChI |
UIBWCNCEYPSIHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)

![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
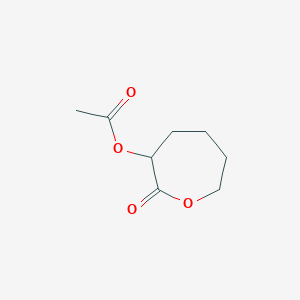
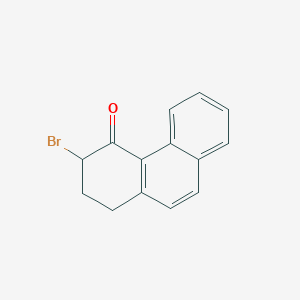


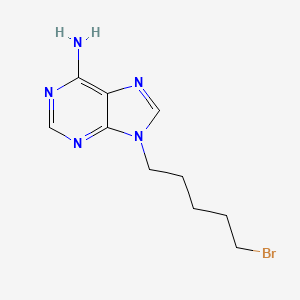
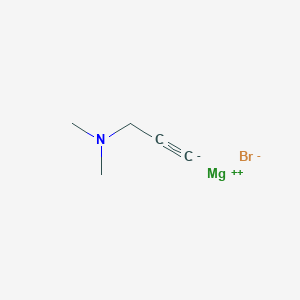
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
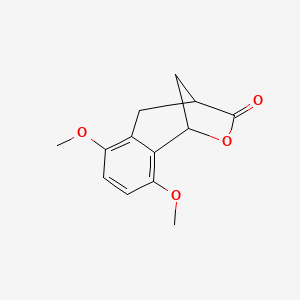
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
